(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone is a complex organic compound that features a bipiperidine core linked to a fluorophenoxy group and a methoxypyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the bipiperidine core. This can be achieved through a series of condensation reactions involving piperidine derivatives. The fluorophenoxy group is introduced via nucleophilic substitution reactions, while the methoxypyridinyl moiety is attached through coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenoxy and methoxypyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
- 2-Fluoro-1,3,5-triamino-2,4,6-trinitrobenzene
Uniqueness
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bipiperidine core and fluorophenoxy group make it particularly interesting for medicinal chemistry applications, where such structures are often associated with high binding affinity and specificity.
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3/c1-29-22-19(5-4-12-25-22)23(28)27-13-8-17(9-14-27)26-15-10-18(11-16-26)30-21-7-3-2-6-20(21)24/h2-7,12,17-18H,8-11,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIYDVTYMQPVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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